molecular formula C11H14BrN5 B7043620 3-bromo-N-[(2-ethyltriazol-4-yl)methyl]-5-methylpyridin-2-amine

3-bromo-N-[(2-ethyltriazol-4-yl)methyl]-5-methylpyridin-2-amine

Cat. No.: B7043620
M. Wt: 296.17 g/mol
InChI Key: MQOQNQDTNNAQNM-UHFFFAOYSA-N
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Description

3-bromo-N-[(2-ethyltriazol-4-yl)methyl]-5-methylpyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom, a triazole moiety, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(2-ethyltriazol-4-yl)methyl]-5-methylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the bromination of 5-methylpyridin-2-amine followed by the introduction of the triazole moiety through a cycloaddition reaction. The reaction conditions often involve the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(2-ethyltriazol-4-yl)methyl]-5-methylpyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.

    Cycloaddition Reactions: The triazole moiety can engage in cycloaddition reactions with alkynes or alkenes.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Copper(I) iodide: Used as a catalyst in cycloaddition reactions.

    Dimethylformamide (DMF): A solvent that facilitates various organic reactions.

    Hydrogen peroxide: An oxidizing agent for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

3-bromo-N-[(2-ethyltriazol-4-yl)methyl]-5-methylpyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(2-ethyltriazol-4-yl)methyl]-5-methylpyridin-2-amine involves its interaction with specific molecular targets. The triazole moiety can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-[(2-methyltriazol-4-yl)methyl]-5-methylpyridin-2-amine
  • 3-bromo-N-[(2-phenyltriazol-4-yl)methyl]-5-methylpyridin-2-amine
  • 3-bromo-N-[(2-ethylthiazol-4-yl)methyl]-5-methylpyridin-2-amine

Uniqueness

The uniqueness of 3-bromo-N-[(2-ethyltriazol-4-yl)methyl]-5-methylpyridin-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the triazole ring can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-bromo-N-[(2-ethyltriazol-4-yl)methyl]-5-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN5/c1-3-17-15-7-9(16-17)6-14-11-10(12)4-8(2)5-13-11/h4-5,7H,3,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOQNQDTNNAQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=CC(=N1)CNC2=C(C=C(C=N2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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